molecular formula C3H5NaO3 B8269991 Sodium lactate CAS No. 312-85-6

Sodium lactate

Cat. No.: B8269991
CAS No.: 312-85-6
M. Wt: 112.06 g/mol
InChI Key: NGSFWBMYFKHRBD-UHFFFAOYSA-M
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Description

Sodium lactate (C₃H₅NaO₃) is the sodium salt of lactic acid, produced via the neutralization of lactic acid with sodium hydroxide. It exists as a clear, colorless liquid or powder and is widely utilized across industries due to its multifunctional properties:

  • Chemical Role: Acts as a buffering agent, pH regulator, and humectant .
  • Metabolism: Metabolized in the liver to bicarbonate, aiding in the correction of metabolic acidosis .
  • Applications: Medical: Used in intravenous fluids (e.g., 0.5 M this compound) for resuscitation, improving cardiac output in acute heart failure . Food Industry: Preservative (E325), acidity regulator, and bulking agent in meat products and beverages . Cosmetics: Moisturizer in shampoos and liquid soaps due to its hygroscopic properties . Industrial: Catalyst in heavy oil processing via Fe(III)-lactate complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lactate is typically prepared by the neutralization of lactic acid with sodium hydroxide. The reaction is as follows:

C₃H₆O₃ (lactic acid) + NaOH → C₃H₅NaO₃ (sodium lactate) + H₂O\text{C₃H₆O₃ (lactic acid) + NaOH → C₃H₅NaO₃ (this compound) + H₂O} C₃H₆O₃ (lactic acid) + NaOH → C₃H₅NaO₃ (sodium lactate) + H₂O

The reaction is carried out by adding sodium hydroxide solution dropwise to lactic acid until the desired pH is achieved, typically between 6.9 and 7.1 .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting a sugar source to produce lactic acid, which is then neutralized with sodium hydroxide. The process involves controlling the reaction temperature to avoid the formation of impurities . The resulting this compound solution is then purified and concentrated to the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Sodium lactate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce pyruvate.

    Reduction: It can be reduced to produce propionic acid.

    Substitution: this compound can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Esterification reactions typically involve alcohols and acid catalysts.

Major Products:

    Oxidation: Pyruvate

    Reduction: Propionic acid

    Substitution: Various esters and derivatives

Scientific Research Applications

Therapeutic Use in Critical Care

Sodium lactate has gained attention in critical care settings, particularly for fluid resuscitation. Studies indicate that intravenous this compound infusion can improve cardiac output in patients with acute heart failure and septic shock. For instance, a study reported that a 0.5 M this compound infusion for 24 hours significantly increased cardiac output without major side effects, suggesting its potential as a preferred solution for resuscitation in critically ill patients .

Key Findings:

  • Cardiac Performance: this compound infusion enhances myocardial function and promotes negative fluid balance during resuscitation .
  • Safety Profile: It has been shown to be safe for administration with minimal adverse effects observed .

Neurological Benefits

Recent research highlights the role of this compound as an alternative energy source for the brain. Lactate infusion has been proposed as a therapeutic intervention for conditions like traumatic brain injury and hypoglycemia. A scoping review indicated that this compound could serve as a protective agent for brain metabolism under pathological conditions, warranting further investigation into its therapeutic effects .

Case Studies:

  • Traumatic Brain Injury: Studies have shown that this compound can improve brain oxygenation and metabolic dysfunction after injury .
  • Ocular Blood Flow: this compound administration has been linked to increased retinal blood flow, suggesting potential benefits for ocular health .

Renal Function Improvement

This compound has been studied for its effects on renal microvascular thrombosis. Research indicates that it can improve renal function by reducing thrombosis associated with disseminated intravascular coagulation (DIC), thus preserving glomerular filtration rate (GFR) .

Clinical Implications:

  • Thrombosis Reduction: this compound demonstrated a significant reduction in capillary thrombosis compared to control groups, indicating its potential in managing renal complications during critical illness.

Preservation and Quality Control

In the food industry, this compound is used as a preservative due to its antimicrobial properties. A study focusing on chilled beef showed that this compound treatment positively influenced glycolytic activity and color stability, enhancing the overall quality of meat products .

Practical Applications:

  • Color Stability: this compound helps maintain the color of chilled beef, which is crucial for consumer acceptance.
  • Shelf Life Extension: Its preservative qualities extend the shelf life of various food products by inhibiting microbial growth.

Summary of Findings

Application AreaKey BenefitsNotable Studies/Findings
MedicalImproved cardiac output; safe for resuscitationStudies on acute heart failure; traumatic brain injury
NeurologicalAlternative energy source; protective for brainIncreased retinal blood flow; improved outcomes post-injury
Renal FunctionReduces renal thrombosis; preserves GFRSignificant reduction in capillary thrombosis
Food ScienceEnhances color stability; antimicrobial propertiesMaintains quality of chilled beef

Mechanism of Action

Sodium lactate exerts its effects primarily through its role in cellular metabolism. It is metabolized to bicarbonate in the liver, which helps to neutralize acid in the body . The lactate ions are converted to carbon dioxide and water, consuming hydrogen cations in the process . This metabolic alkalinizing effect is beneficial in treating acidosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Lactate (E326)

  • Chemical Properties : Potassium salt of lactic acid, used as a sodium-free alternative.
  • Applications :
    • Food Preservation : Reduces sodium content in meat products (e.g., beef patties) while inhibiting microbial growth. Studies show comparable efficacy to sodium lactate in extending shelf life .
    • Sensory Impact : Minimal effect on flavor, making it preferable in low-sodium formulations .
  • Safety : Risk of hyperkalemia in renal-impaired patients, unlike this compound’s hypernatremia risk .
Parameter This compound Potassium Lactate
E Number E325 E326
Primary Use Preservative, pH buffer Sodium-free preservative
Electrolyte Effect ↑ Sodium ↑ Potassium
Key Study Nalos et al. (Critical Care) Quilo et al. (Meat Science)

Sodium Citrate (E331)

  • Chemical Role : Chelating agent and buffer.
  • Applications :
    • Food Industry : Prevents fat oxidation in processed meats and cheeses .
    • Medical : Anticoagulant in blood transfusions, unlike this compound’s metabolic alkalosis induction .
  • Efficacy : Less effective as a standalone preservative but superior in metal ion chelation .
Parameter This compound Sodium Citrate
Antimicrobial Action Moderate Low
Metabolic Pathway → Bicarbonate → Citric acid cycle
Industrial Use Heavy oil processing catalyst Chelation in food/medicine

Sodium Bicarbonate

  • Medical Use : Direct pH elevation in metabolic acidosis vs. This compound’s delayed bicarbonate conversion .
  • Safety : Rapid pH correction risks alkalosis, whereas this compound’s gradual metabolism offers controlled adjustment .
Parameter This compound Sodium Bicarbonate
Onset of Action Gradual (30–60 mins) Immediate
Clinical Risk Hypernatremia Alkalosis
Key Study Ichai et al. (Intensive Care Med) Forsythe et al. (Chest)

Sodium Acetate (E262)

  • Preservative Efficacy : Comparable to this compound in refrigerated foods but less effective against Gram-negative bacteria .
  • Metabolism : Converts to acetic acid, lacking the bicarbonate pathway of this compound .
Parameter This compound Sodium Acetate
Antimicrobial Spectrum Broad Narrow
Metabolic Byproduct Bicarbonate Acetic acid
Food Application Meat, beverages Dairy, baked goods

Key Research Findings

  • Clinical Outcomes: this compound infusion increased cardiac output by 15% in heart failure patients vs.
  • Microbial Resistance : Certain thermotolerant bacteria (e.g., Pseudomonas fluorescens) showed resistance to this compound, highlighting context-dependent efficacy .
  • Industrial Performance : this compound-Fe(III) complexes reduced heavy oil viscosity by 40%, outperforming citrate and tartrate analogs .

Biological Activity

Sodium lactate (C3H5NaO3) is a salt of lactic acid that plays a significant role in various biological processes. It is commonly used in clinical settings for fluid resuscitation and has been studied for its metabolic effects, particularly in conditions such as myocardial infarction (MI), septic shock, and renal dysfunction. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and recent research findings.

This compound exerts its biological effects primarily through its role as an energy substrate and its ability to modulate immune responses. Key mechanisms include:

  • Energy Metabolism : this compound serves as an oxidizable substrate, providing energy to tissues during ischemic conditions. It is preferentially utilized by the heart and brain, enhancing organ function under stress .
  • Macrophage Polarization : Recent studies indicate that this compound promotes M2 macrophage polarization, which is associated with anti-inflammatory responses. This modulation is mediated through the activation of the STAT3 signaling pathway, leading to increased expression of anti-inflammatory cytokines such as IL-10 and TGF-β .
  • Renal Protection : this compound infusion has been shown to improve renal microvascular thrombosis and preserve glomerular filtration rate (GFR) in conditions like disseminated intravascular coagulation (DIC). This protective effect may be attributed to improved fluid balance and reduced inflammatory responses .

Clinical Applications

This compound is utilized in various clinical scenarios, including:

  • Fluid Resuscitation : It is preferred over traditional saline solutions due to its ability to prevent hyperchloremic acidosis and limit fluid overload. Studies have demonstrated that this compound infusion can improve cardiac output in patients with acute heart failure and enhance hemodynamic stability in critically ill patients .
  • Myocardial Infarction : In animal models, this compound treatment post-MI has resulted in improved cardiac performance and reduced apoptosis of cardiac myocytes. The enhancement of M2 macrophage populations contributes to these cardioprotective effects .
  • Septic Shock : this compound's role in improving hemodynamics during septic shock has been documented, with studies showing better outcomes compared to isotonic saline solutions .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Nalos et al. (2014)Infusion of 0.5 M this compound improved cardiac output in acute heart failure patients, associated with metabolic alkalosis .
Liu et al. (2021)This compound enhanced M2 macrophage polarization and reduced pro-inflammatory cytokines in MI models .
Barbieri et al. (2023)This compound altered CD8+ T cell metabolism and transcriptome, enhancing effector differentiation markers under neutral pH conditions .
Duburcq et al. (2014)Hyperosmolar sodium-lactate solutions were more effective than saline for resuscitation in endotoxic shock models .

Case Studies

  • Acute Heart Failure : A clinical trial involving patients with acute heart failure demonstrated that a 24-hour infusion of this compound resulted in increased cardiac output without significant adverse effects. The study highlighted the importance of this compound in managing fluid balance and improving organ function during critical illness .
  • Septic Shock Management : In a porcine model of septic shock, hypertonic this compound was shown to be superior to isotonic saline in improving hemodynamic parameters, suggesting its potential as a first-line resuscitation fluid in septic patients .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when studying sodium lactate’s inhibitory effects on bacterial growth in food models?

  • This compound’s antimicrobial efficacy depends on interactions between temperature, pH, and concentration. Use a modified Monod equation to model growth rates under varying conditions (e.g., 4–16°C, pH 5.5–7.5, 0–4% this compound). Central composite rotatable designs (CCRD) are recommended to reduce parameter numbers while maintaining predictive accuracy .
  • Methodological Tip: Validate broth models in real food matrices (e.g., Bologna-type sausages) by re-estimating parameters to account for matrix-specific interactions .

Q. How can this compound be purified efficiently from fermentation broths for laboratory use?

  • Electrodialysis (ED) is optimized using sequential experiments to determine ion transport numbers, limiting current density, and energy consumption. For 95% recovery, current efficiency (Ω) is ~88%, with energy consumption (ε) ranging from 0.14–0.31 kWh·kg⁻¹ depending on current density (112–337 A·m⁻²) .
  • Key Parameters: Monitor membrane-specific resistance (anion-exchange membranes: 5× higher resistance than NaCl solutions; cation-exchange: 2× higher) to predict scaling challenges .

Q. What are the best practices for incorporating this compound into cell culture or metabolic studies?

  • Use isotonic, sterile this compound solutions (e.g., 40 mM) to study metabolic flux. For tracer experiments, combine [U-¹³C₆]glucose with this compound to track carbon incorporation into metabolites via LC-MS .
  • Control Consideration: Account for lactate’s impact on extracellular pH; buffer systems may require adjustment to maintain physiological conditions .

Advanced Research Questions

Q. How do contradictory findings in this compound’s role in panic response studies arise, and how can they be resolved?

  • Baseline differences in patient cohorts (e.g., untreated vs. post-treatment panic disorder) and cognitive variables (e.g., environmental cues) confound results. Use double-blind, crossover designs with rigorous baseline normalization and psychological assessments to isolate lactate-specific effects .
  • Critical Analysis: Post-treatment patients show response rates similar to controls, suggesting lactate triggers pre-existing vulnerabilities rather than acting as a standalone biomarker .

Q. What advanced modeling approaches improve predictions of this compound’s combined effects with other preservatives?

  • Replace polynomial fits with mechanistic models (e.g., modified Monod equations) to reduce parameters from 42–48 to 4–5 while maintaining statistical validity. Extend models to include dynamic interactions with NaCl, pH, and temperature gradients .
  • Validation Step: Use ANOVA and Tukey tests (p<0.05) to assess treatment effects (e.g., thermal diffusivity, bacterial counts) across multi-factor experimental designs .

Q. How does this compound influence T-cell metabolism in immunotherapy research?

  • At 40 mM, this compound reshapes CD8+ T-cell metabolism by diverting glucose-derived carbons toward biosynthetic pathways. Track isotopic labeling ([U-¹³C₆]glucose/NaLac) via metabolomics at 24–72 hours post-activation .
  • Protocol Note: Ensure media pH stability, as lactate accumulation acidifies microenvironments, potentially altering cell viability .

Q. What non-enzymatic electrochemical methods enable real-time lactate detection in biomedical applications?

  • Fabricate multi-walled carbon nanotube-polypyrrole (MWCNT-PPy) nanowires for selective lactate sensing. Cyclic voltammetry reveals lactate ion doping at 0.45 V, with selectivity over NaCl, urea, and glucose. Validate using flexible printed electrodes for wearable biosensor integration .
  • Interference Check: Test against common sweat interferents (e.g., riboflavin, KCl) to confirm specificity .

Q. Data Analysis & Contradiction Management

Q. How should researchers address variability in this compound’s efficacy across microbial species?

  • Conduct species-specific parameter estimation (e.g., Listeria innocua vs. Lactobacillus plantarum). For "worst-case" models, adjust μmax (maximum growth rate) and α (lag phase) values to reflect pathogen-specific stress responses .

Q. What statistical frameworks are optimal for multi-factor this compound experiments?

  • Apply JMP or SAS for ANOVA with Tukey post-hoc tests. For nonlinear models (e.g., growth rate predictions), use AIC/BIC criteria to compare Monod-based vs. polynomial fits .

Properties

IUPAC Name

sodium;2-hydroxypropanoate
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InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1
Source PubChem
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InChI Key

NGSFWBMYFKHRBD-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CC(C(=O)[O-])O.[Na+]
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Molecular Formula

C3H5NaO3
Record name SODIUM LACTATE
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DSSTOX Substance ID

DTXSID6052829
Record name Sodium DL-lactate
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Molecular Weight

112.06 g/mol
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Physical Description

Liquid, Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour, Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS]
Record name Propanoic acid, 2-hydroxy-, sodium salt (1:1)
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Record name SODIUM LACTATE
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CAS No.

72-17-3
Record name Sodium lactate [USP:JAN]
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Record name Sodium DL-lactate
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Record name Sodium lactate
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Retrosynthesis Analysis

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